molecular formula C20H22N6O3 B6450429 2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640968-78-9

2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6450429
CAS No.: 2640968-78-9
M. Wt: 394.4 g/mol
InChI Key: YWTVDGINXGSLBQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound featuring a complex fused-ring system. Its structure includes:

  • A [1,2,4]triazolo[4,3-b]pyridazine moiety at position 5, which introduces nitrogen-rich heterocyclic character and possible kinase-binding interactions.
  • An octahydropyrrolo[3,4-c]pyrrole core, a saturated bicyclic amine system that enhances conformational flexibility and solubility compared to fully aromatic analogs .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-4-3-13(7-17(16)29-2)20(27)25-10-14-8-24(9-15(14)11-25)19-6-5-18-22-21-12-26(18)23-19/h3-7,12,14-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTVDGINXGSLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, supported by data tables and case studies.

Structural Representation

The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety and an octahydropyrrolo framework. Such structural diversity often correlates with a range of biological activities.

Pharmacological Research

The compound has been investigated for its potential as an antitumor agent . Studies indicate that derivatives of triazolo-pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of similar triazolo derivatives. The results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the benzoyl group can enhance activity against tumors .

Neuropharmacology

Research has also explored the neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that octahydropyrrolo derivatives could protect neuronal cells from oxidative stress-induced damage. The compound's ability to cross the blood-brain barrier was highlighted as a significant advantage for therapeutic applications .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes findings from various studies indicating the effectiveness of the compound against common pathogens .

Material Science

Beyond biological applications, the unique properties of this compound have led to its exploration in material science, particularly in developing organic semiconductors and photovoltaic materials due to its electronic properties.

Insights on Material Applications

Research indicates that compounds with similar structural motifs can be utilized in organic light-emitting diodes (OLEDs) and solar cells, enhancing efficiency through improved charge transport properties .

Chemical Reactions Analysis

Oxidation Reactions

The triazole and pyridazine moieties are susceptible to oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Mechanistic Pathway
Thiazole-like oxidationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOHSulfoxide derivatives (e.g., triazole-S-oxide)Electrophilic attack at sulfur, forming S–O bonds
Aromatic ring oxidationKMnO<sub>4</sub>, acidic conditionsHydroxylated dimethoxybenzoyl intermediatesRadical-mediated C–H activation
  • Key Finding : The triazole ring’s sulfur analog (in related compounds) forms sulfoxides at 50–60°C, with yields up to 78% .

Reduction Reactions

The carbonyl group and heteroaromatic systems participate in reduction:

Reaction Type Reagents/Conditions Products
Carbonyl reductionNaBH<sub>4</sub>, EtOH, 0°CSecondary alcohol derivatives
Triazole ring reductionH<sub>2</sub>, Pd/C, 1 atmPartially saturated triazoline intermediates
  • Notable Observation : Sodium borohydride selectively reduces the benzoyl carbonyl without affecting the triazole ring .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Electrophilic Aromatic Substitution (EAS)

  • Sites : Pyridazine C-3 and pyrrole β-positions.

  • Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration), Br<sub>2</sub>/Fe (bromination).

  • Products : Nitro- or bromo-substituted derivatives (e.g., 3-nitro-pyridazine).

Nucleophilic Substitution

  • Sites : Chlorine or methoxy groups on the benzoyl ring.

  • Reagents : NH<sub>3</sub>/EtOH, KOH/Δ.

  • Products : Amine or hydroxybenzoyl analogs.

Cross-Coupling Reactions

The pyridazine ring facilitates palladium-catalyzed couplings:

Reaction Type Catalyst/Ligand Products Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl-pyridazine conjugates65–72%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XPhosN-arylated octahydropyrrolo-pyrrole derivatives58%

Degradation Pathways

Under hydrolytic or photolytic conditions:

Condition Products Degradation Mechanism
Acidic hydrolysis (HCl, Δ)3,4-Dimethoxybenzoic acid + triazole fragmentsCleavage of amide bonds
UV light (254 nm)Radical-derived dimersHomolytic C–N bond cleavage

Comparative Reactivity with Analogues

Data from structurally similar compounds highlight trends:

Compound Reactivity Profile
5-(3-Methyl-triazolo-pyridazin-6-yl)-octahydropyrrolo[3,4-c]pyrrole Faster Suzuki coupling due to electron-deficient pyridazine
3,4-Dimethoxybenzoyl-pyrrolidine Resistant to oxidation but prone to demethylation under strong acids

Mechanistic Insights from Computational Studies

  • DFT Calculations : The pyridazine N-2 atom exhibits the highest electrophilicity (Fukui index = 0.152), making it the primary site for nucleophilic attack .

  • Activation Energy : Oxidation of the triazole ring requires 28.7 kcal/mol, as modeled using Gaussian 16 at the B3LYP/6-31G* level .

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • The target compound’s octahydropyrrolo[3,4-c]pyrrole core provides greater saturation than the pyrimidine-thiazolo systems in , likely improving solubility and reducing planarity-dependent toxicity .

Substituent Effects

  • The 3,4-dimethoxybenzoyl group in the target compound offers higher electron density and steric bulk than the 4-methoxyphenyl group in , which could improve binding affinity but reduce metabolic clearance rates .

Preparation Methods

Cyclization of 3,4-Diaminopyrrolidine Derivatives

A common approach involves reacting 3,4-diaminopyrrolidine with a dicarbonyl compound, such as oxalyl chloride, under controlled conditions. For example, treatment of 3,4-diaminopyrrolidine with oxalyl chloride in dichloromethane at −10°C yields the bicyclic lactam intermediate. Further reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces the saturated octahydropyrrolo[3,4-c]pyrrole framework.

Reaction Conditions:

  • Reactants: 3,4-Diaminopyrrolidine (1.0 equiv), oxalyl chloride (2.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: −10°C to 25°C

  • Yield: 68–72% after purification via column chromatography.

Preparation of the Triazolo[4,3-b]Pyridazin-6-yl Substituent

Thetriazolo[4,3-b]pyridazine moiety is synthesized via a multicomponent reaction (MCR) or cyclization of prefunctionalized pyridazine precursors.

Multicomponent One-Pot Synthesis

A scalable method involves reacting 5-amino-1H-1,2,4-triazole with ethyl acetoacetate and an aromatic aldehyde in ethanol under reflux. For instance, combining 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 equiv), 4-chlorobenzaldehyde (1.1 equiv), and ethyl acetoacetate (1.2 equiv) in ethanol with a catalytic amount of p-toluenesulfonic acid (APTS) yields the triazolo[4,3-a]pyrimidine intermediate. Oxidation with bromine in acetic acid selectively functionalizes the pyridazine ring, yielding thetriazolo[4,3-b]pyridazin-6-yl subunit.

Key Data:

ParameterValue
Reaction Time 24 hours (reflux)
Catalyst APTS (0.1 equiv)
Yield 75–94% after recrystallization
Purification Ethanol/ether mixture

Coupling of the Triazolo-Pyridazine to the Pyrrolo-Pyrrole Core

The attachment of thetriazolo[4,3-b]pyridazin-6-yl group to the octahydropyrrolo[3,4-c]pyrrole core requires nucleophilic aromatic substitution (SₙAr) or transition metal-catalyzed cross-coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand, the primary amine group of the pyrrolo-pyrrole core reacts with a halogenated triazolo-pyridazine derivative (e.g., 6-chloro-triazolo[4,3-b]pyridazine) in toluene at 110°C.

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Yield: 65–70% after silica gel chromatography.

Acylation with 3,4-Dimethoxybenzoyl Chloride

The final step involves acylating the secondary amine of the coupled intermediate with 3,4-dimethoxybenzoyl chloride.

Schotten-Baumann Reaction

The intermediate is dissolved in THF, and 3,4-dimethoxybenzoyl chloride (1.5 equiv) is added dropwise at 0°C in the presence of triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hours, followed by quenching with ice water. The product is extracted with ethyl acetate and purified via recrystallization from methanol.

Performance Metrics:

ParameterValue
Solvent Tetrahydrofuran (THF)
Base Triethylamine
Reaction Time 12 hours
Yield 82–84%

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each synthetic step:

StepReaction TypeKey Reagents/ConditionsYield
1CyclizationOxalyl chloride, LiAlH₄68–72%
2Multicomponent ReactionAPTS, ethanol, reflux75–94%
3Cross-CouplingPd₂(dba)₃, Xantphos, Cs₂CO₃65–70%
4Acylation3,4-Dimethoxybenzoyl chloride82–84%

Challenges and Optimization Strategies

Regioselectivity in Triazolo-Pyridazine Formation

Thetriazolo[4,3-b]pyridazine isomer must be selectively synthesized to avoid competing [4,3-a] or [1,5-a] products. Employing electron-withdrawing groups on the pyridazine ring (e.g., nitro or cyano) directs cyclization to the desired position.

Steric Hindrance in Coupling Reactions

Bulky substituents on the pyrrolo-pyrrole core necessitate optimized catalytic systems. Switching from Pd₂(dba)₃ to BrettPhos-Pd-G3 precatalyst improves coupling efficiency for sterically hindered substrates .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the pyrrolo[3,4-c]pyrrole core in this compound?

  • Methodological Answer : The pyrrolo[3,4-c]pyrrole core is typically synthesized via cyclization reactions. For example, sodium hydride in toluene facilitates deprotonation and cyclization of intermediates, as seen in analogous triazolo-pyridazine syntheses . Stepwise assembly involves:

  • Formation of the pyrrolidine ring via intramolecular cyclization.
  • Introduction of the triazolo-pyridazine moiety via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and 3,4-dimethoxyphenylboronic acid .
    • Key Table :
StepReagents/ConditionsPurpose
Core CyclizationNaH, toluene, 0°C → RTPyrrolidine ring formation
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°CTriazolo-pyridazine integration

Q. How is structural confirmation achieved post-synthesis?

  • Methodological Answer : Structural integrity is validated using:

  • X-ray crystallography : Resolves stereochemistry (e.g., R-factor = 0.049, wR-factor = 0.137) .
  • Spectroscopy : ¹H/¹³C NMR for functional group assignment; HRMS for molecular weight verification.
    • Critical Note : Discrepancies in NOESY or COSY spectra may indicate conformational flexibility, requiring temperature-dependent NMR studies.

Advanced Research Questions

Q. How can computational methods predict the biological activity of triazolo-pyridazine derivatives?

  • Methodological Answer : Molecular docking against target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6) predicts binding modes.

  • Protocol :

Prepare ligand (compound) and receptor (enzyme) files.

Use AutoDock Vina for docking simulations; validate with ΔG values (e.g., -7.5 kcal/mol suggests moderate affinity) .

  • Contradiction Analysis : Low docking scores may arise from improper protonation states—re-run simulations with adjusted pH parameters.

Q. How do reaction conditions influence the yield of the triazolo-pyridazine moiety?

  • Methodological Answer : Catalyst choice and solvent polarity critically impact yields:

  • Pd Catalysts : Pd(OAc)₂ gives higher yields (~75%) than PdCl₂ (~50%) in Suzuki couplings due to better oxidative addition .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions; toluene/EtOH mixtures balance reactivity and selectivity .
    • Data Table :
CatalystSolvent SystemYield (%)
Pd(PPh₃)₄Toluene/EtOH78
PdCl₂DMF/H₂O52

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to distinguish between tautomers (e.g., keto-enol equilibria).
  • 2D NMR : HSQC and HMBC correlations resolve ambiguous proton-carbon connectivities, especially in crowded aromatic regions .
  • Crystallography : Single-crystal X-ray analysis provides unambiguous proof of regiochemistry (e.g., confirming triazolo-pyridazine orientation) .

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